molecular formula C23H25ClN2O4S B13379592 ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379592
M. Wt: 461.0 g/mol
InChI Key: YSPKJSUPDDYQNN-HRXHUYTNSA-N
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Description

Ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrrole moiety, and a chloroaniline group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate under basic conditions to form an intermediate. This intermediate is then reacted with a thiophene derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-chloroanilino)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate stands out due to its combination of a thiophene ring, a pyrrole moiety, and a chloroaniline group. This unique structure allows it to participate in a wider range of chemical reactions and interact with a variety of biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H25ClN2O4S

Molecular Weight

461.0 g/mol

IUPAC Name

ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C23H25ClN2O4S/c1-5-30-23(28)20-21(27)19(31-22(20)25-18-8-6-17(24)7-9-18)13-16-12-14(2)26(15(16)3)10-11-29-4/h6-9,12-13,27H,5,10-11H2,1-4H3/b19-13-,25-22?

InChI Key

YSPKJSUPDDYQNN-HRXHUYTNSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)CCOC)C)/SC1=NC3=CC=C(C=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)CCOC)C)SC1=NC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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